molecular formula C20H16O7 B14787211 (9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B14787211
M. Wt: 368.3 g/mol
InChI Key: ZUFQFGSMHXKORU-UDRWWJRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound known for its significant role in various scientific fields, particularly in medicinal chemistry. This compound is structurally related to anthracyclines, a class of drugs used in cancer treatment. Its unique structure, characterized by multiple hydroxyl groups and a tetracene backbone, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the acetylation of a precursor molecule followed by a series of hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for yield and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, potentially modifying the compound’s pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace hydroxyl groups with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can generate a wide range of derivatives with varying functional groups.

Scientific Research Applications

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and enzyme interactions due to its ability to intercalate with DNA.

    Medicine: As a derivative of anthracyclines, it is studied for its potential anticancer properties and mechanisms of action.

    Industry: It finds applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death, which is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthracycline with a similar structure but different functional groups, widely used in cancer treatment.

    Daunorubicin: Similar to doxorubicin, with slight variations in its chemical structure, also used as an anticancer agent.

    Idarubicin: A derivative with enhanced lipophilicity, allowing for better cellular uptake and efficacy.

Uniqueness

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for studying DNA interactions and developing new anticancer therapies.

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12?,20-/m0/s1

InChI Key

ZUFQFGSMHXKORU-UDRWWJRQSA-N

Isomeric SMILES

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.